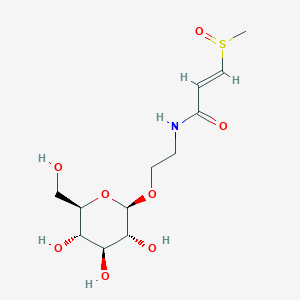
Clinacoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinacoside C is a natural product found in Clinacanthus nutans with data available.
Aplicaciones Científicas De Investigación
Molecular Docking and Enzyme Inhibition
Clinacoside C, along with other constituents of Clinacanthus nutans, has been studied for its potential as an enzyme inhibitor. A 2016 study found that clinacoside C, among other ligands, showed promise as a potential inhibitor against enzymes such as xanthine oxidase, nitric oxide synthase, human neutrophil elastase, and matrix metalloproteinases. This suggests a role in treating conditions like inflammation and cancer (Narayanaswamy, Isha, Wai, & Ismail, 2016).
Potential Antidiabetic Effects
Research from 2023 indicates that clinacoside C exhibits a high binding affinity with proteins involved in type 2 diabetes mellitus, such as Aldose Reductase, Glucokinase, and GSK3β. This implies its potential use as an oral antidiabetic compound, although further research is needed to confirm efficacy (Putri, Bella, Khaerunnisa, Susanti, & Mustika, 2023).
Antioxidant Properties
A 2022 study highlights the antioxidative compounds in Clinacanthus nutans, including clinacoside C. These compounds were identified as potentially contributing to the antioxidant and hepatoprotective abilities of the plant, suggesting their use in therapies for liver problems (Ng, Tan, Bok, Loh, Ismail, Yue, & Loke, 2022).
Propiedades
Nombre del producto |
Clinacoside C |
|---|---|
Fórmula molecular |
C12H21NO8S |
Peso molecular |
339.36 g/mol |
Nombre IUPAC |
(E)-3-methylsulfinyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO8S/c1-22(19)5-2-8(15)13-3-4-20-12-11(18)10(17)9(16)7(6-14)21-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-,22?/m1/s1 |
Clave InChI |
OOEFTZYRPVDNEQ-SNOHOBSZSA-N |
SMILES isomérico |
CS(=O)/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CS(=O)C=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
clinacoside C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



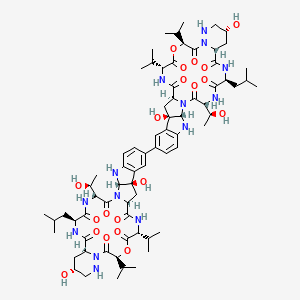
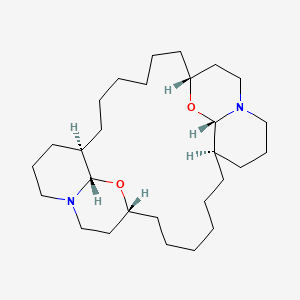

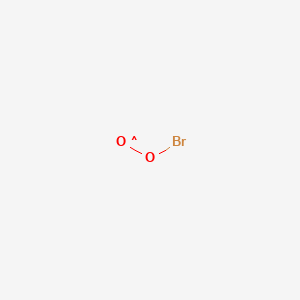



![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)
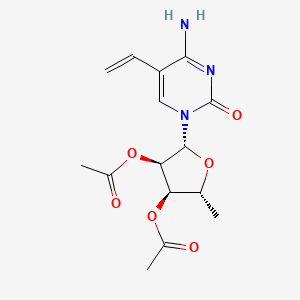
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)